

# Quinofumelin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism

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## Compound of Interest

Compound Name: *Quinofumelin*

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## Abstract

**Quinofumelin** is a novel fungicide characterized by its quinoline-derived structure and potent, specific antifungal activity. This document provides a comprehensive technical overview of **Quinofumelin**, detailing its chemical identity, physicochemical properties, and mechanism of action. Notably, **Quinofumelin** targets dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway in fungi, thereby inhibiting fungal growth and development. This guide synthesizes key experimental findings, outlines detailed protocols for its evaluation, and presents visual representations of its mode of action and experimental workflows to support further research and development in the field of antifungal agents.

## Chemical Structure and Identity

**Quinofumelin** is chemically identified as 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline. Its structure features a quinoline ring linked to a difluorinated dihydroisoquinoline moiety.

Identifier	Value
IUPAC Name	3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline[1]
CAS Number	861647-84-9[2]
Molecular Formula	C <sub>20</sub> H <sub>16</sub> F <sub>2</sub> N <sub>2</sub> [2]
Molecular Weight	322.35 g/mol [3]
Canonical SMILES	CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=C4=C4N=C3)(F)F)C[3]
InChI Key	SWTPIYGGSMJRTB-UHFFFAOYSA-N[3]

## Physicochemical Properties

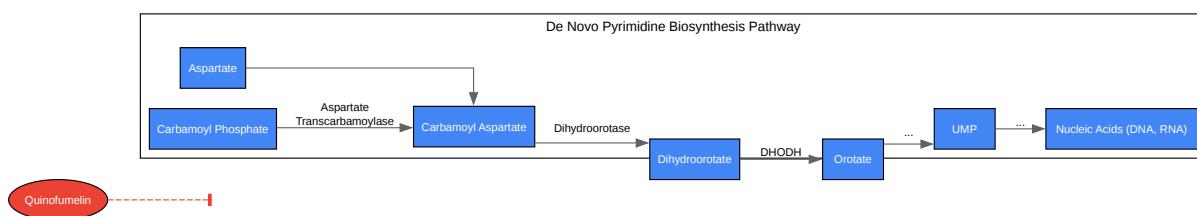
The following table summarizes the known physicochemical properties of **Quinofumelin**.

Property	Value/Description
Appearance	Crystalline solid[2]
Melting Point	105°C–109°C[4]
Boiling Point	414.75 °C (predicted)[5]
Solubility	Soluble in organic solvents such as dichloromethane and ethyl acetate[2]. Specific quantitative data for aqueous solubility is not readily available in the reviewed literature.
pKa	Data not available in the reviewed literature.
Stability	Stable under normal storage conditions; should be protected from moisture and extreme temperatures[2].

# Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

**Quinofumelin**'s antifungal activity stems from its potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), specifically the class II enzyme found in fungi.[2][6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[1][2] By inhibiting this crucial step, **Quinofumelin** disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein synthesis, ultimately leading to the cessation of fungal growth.[2]

The Fungicide Resistance Action Committee (FRAC) has classified **Quinofumelin** in Group 52, which comprises DHODH inhibitors.[2] Studies have demonstrated that **Quinofumelin** exhibits high selectivity for fungal DHODH over the human counterpart, highlighting its potential as a targeted antifungal agent with a favorable safety profile.[6]



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**Figure 1: Quinofumelin's inhibition of DHODH in the pyrimidine biosynthesis pathway.**

## Antifungal Activity

**Quinofumelin** has demonstrated broad-spectrum antifungal activity against a variety of plant pathogenic fungi. The tables below summarize the *in vitro* antifungal activity of **Quinofumelin** against key fungal species.

Table 1: Antifungal Activity against *Fusarium graminearum*

Assay	EC <sub>50</sub> (µg/mL)	Reference
Mycelial Growth Inhibition	0.019 ± 0.007 (average)	
Spore Germination Inhibition	0.087 ± 0.024 (average)	

Table 2: Antifungal Activity against *Sclerotinia sclerotiorum*

Assay	EC <sub>50</sub> (µg/mL)	Reference
Mycelial Growth Inhibition	0.0017 ± 0.0009 (average)	

Table 3: DHODH Inhibition

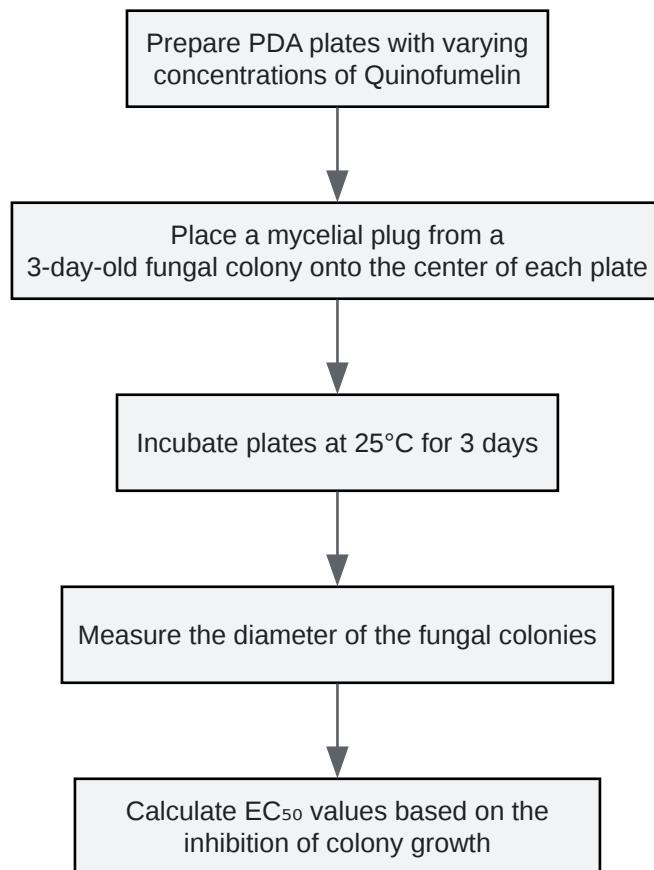
Enzyme Source	IC <sub>50</sub> (nM)	Reference
Pyricularia oryzae DHODH (PoDHODH)	2.8	
Homo sapiens DHODH (HsDHODH)	>100,000	[6]

## Experimental Protocols

This section provides an overview of the methodologies used in the characterization of **Quinofumelin's** activity.

### Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol is adapted from studies on *Fusarium graminearum*.



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**Figure 2:** Workflow for determining antifungal susceptibility via mycelial growth inhibition.

#### Detailed Steps:

- Preparation of Media: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions. After autoclaving and cooling to approximately 50-60°C, a stock solution of **Quinofumelin** (typically in dimethyl sulfoxide, DMSO) is added to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.02, 0.04, 0.08, and 0.16 µg/mL). The agar is then poured into sterile petri dishes.
- Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the leading edge of a 3-day-old culture of the test fungus and placed in the center of each PDA plate.
- Incubation: The plates are incubated at 25°C for 3 days or until the colony in the control plate (without fungicide) has reached a sufficient size.

- Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC<sub>50</sub> value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by regression analysis of the inhibition data.

## DHODH Enzyme Inhibition Assay

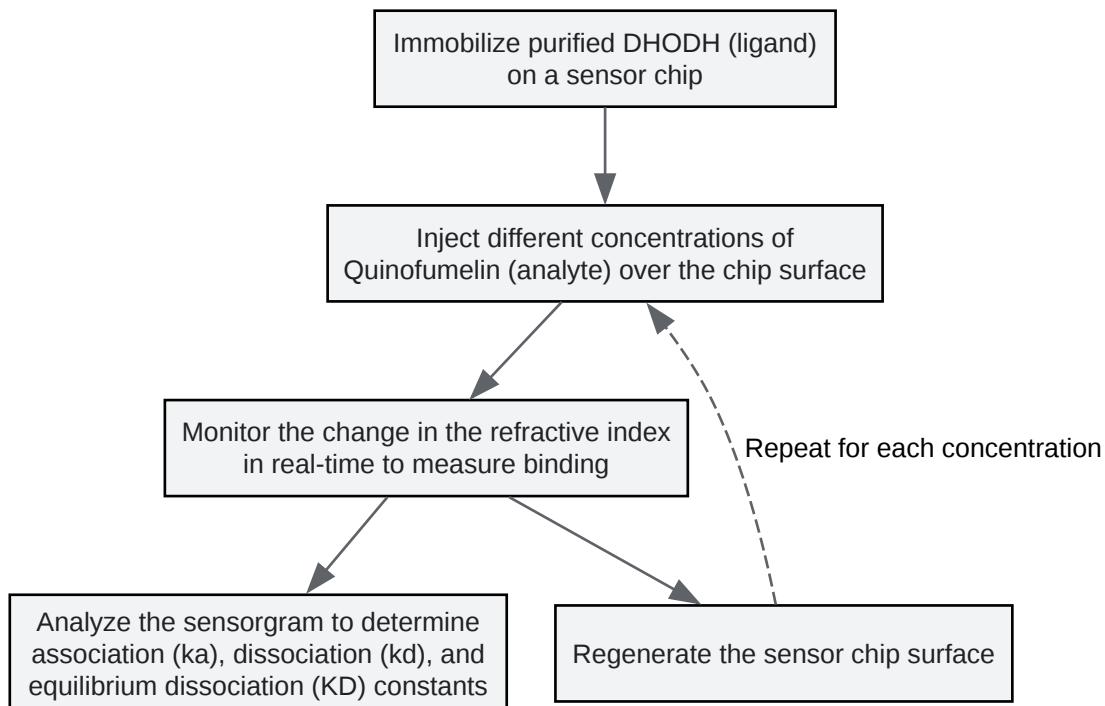
This protocol is a generalized procedure based on studies of *Pyricularia oryzae* DHODH (PoDHODH).[1][6]

Detailed Steps:

- Enzyme Preparation: Recombinant DHODH is expressed and purified. For example, histidine-tagged PoDHODH can be produced in *E. coli* and purified using affinity chromatography.
- Assay Reaction: The DHODH activity is measured spectrophotometrically by monitoring the reduction of a substrate like 2,6-dichloroindophenol (DCPIP). The reaction mixture typically contains the purified DHODH enzyme, its substrate L-dihydroorotate, an electron acceptor (e.g., coenzyme Q), and a buffer.
- Inhibition Measurement: Various concentrations of **Quinofumelin** are pre-incubated with the enzyme before initiating the reaction by adding the substrate. The rate of the reaction is monitored over time.
- Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of **Quinofumelin**. The IC<sub>50</sub> value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

## Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity between **Quinofumelin** and its target protein, DHODH.



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**Figure 3:** General workflow for Surface Plasmon Resonance (SPR) analysis.

#### Key Protocol Points:

- Ligand Immobilization: The purified DHODH protein is immobilized on the surface of a sensor chip.
- Analyte Injection: A series of **Quinofumelin** solutions at different concentrations are injected over the sensor surface.
- Data Acquisition: The binding of **Quinofumelin** to the immobilized DHODH is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram.
- Kinetic Analysis: The association and dissociation phases of the interaction are monitored to calculate the rate constants ( $k_a$  and  $k_d$ ) and the equilibrium dissociation constant ( $K_d$ ), which is a measure of the binding affinity.

## Microscale Thermophoresis (MST) for Binding Affinity

MST is another biophysical technique used to quantify the binding affinity between **Quinofumelin** and DHODH in solution.

Key Protocol Points:

- Sample Preparation: The target protein (DHODH) is fluorescently labeled. A serial dilution of the non-labeled ligand (**Quinofumelin**) is prepared.
- Measurement: The labeled protein and varying concentrations of the ligand are mixed and loaded into capillaries. The movement of the fluorescently labeled protein along a microscopic temperature gradient is measured. This movement changes upon binding to the ligand.
- Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant ( $K_a$ ).

## Conclusion

**Quinofumelin** represents a significant advancement in the development of novel fungicides with a specific and effective mode of action. Its potent inhibition of fungal DHODH, coupled with high selectivity over the mammalian enzyme, underscores its potential for effective and safe use in agriculture. The detailed chemical, physical, and biological data, along with the experimental protocols presented in this guide, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic and agricultural applications of **Quinofumelin** and to design next-generation antifungal agents targeting the pyrimidine biosynthesis pathway.

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